Phenol 2-Methoxy- Methanesulfonate: A Comprehensive Technical Guide on Physicochemical Properties and Catalytic Applications
Phenol 2-Methoxy- Methanesulfonate: A Comprehensive Technical Guide on Physicochemical Properties and Catalytic Applications
Executive Summary
As organic synthesis shifts toward highly scalable and atom-economical methodologies, the role of robust, bench-stable electrophiles has become paramount. Phenol 2-methoxy- methanesulfonate (commonly known as 2-methoxyphenyl methanesulfonate or guaiacol mesylate) bridges traditional phenol chemistry with modern transition-metal catalysis. Serving primarily as a highly stable pseudohalide for cross-coupling reactions and a regioselective substrate for electrophilic aromatic substitution, this compound is a critical building block in pharmaceutical development and complex natural product synthesis.
This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic behavior in advanced catalytic workflows.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2-methoxyphenyl methanesulfonate is essential for predicting its solubility, reactivity, and behavior in complex solvent systems. The compound features a strongly electron-donating methoxy group (-OCH₃) orthogonally paired with an electron-withdrawing methanesulfonate leaving group (-OMs).
Table 1: Key Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | 2-Methoxyphenyl methanesulfonate |
| Common Synonyms | Guaiacol mesylate; Phenol, 2-methoxy-, methanesulfonate |
| CAS Registry Number | 98910-57-7 1 |
| Molecular Formula | C₈H₁₀O₄S |
| Molecular Weight | 202.22 g/mol |
| SMILES String | COc1ccccc1OS(C)(=O)=O |
| Structural Features | Ortho-substituted arene; contains both hydrogen bond acceptors (4) and a highly polarizable S=O axis. |
Synthesis Methodology & Mechanistic Rationale
The preparation of 2-methoxyphenyl methanesulfonate from guaiacol is a fundamental sulfonylation reaction. As a Senior Application Scientist, I emphasize that the success of this reaction relies on strict temperature control and the appropriate selection of an acid scavenger to drive the equilibrium forward.
Protocol 1: Synthesis of 2-Methoxyphenyl Methanesulfonate
Reference Standard: Adapted from the total synthesis workflows of lamellarin marine natural products 2.
Causality & Rationale: Methanesulfonyl chloride (MsCl) is highly reactive and prone to hydrolysis. Triethylamine (Et₃N) is utilized to neutralize the HCl byproduct, preventing the acidification of the reaction matrix, while simultaneously generating the highly nucleophilic phenoxide ion in situ. The reaction must be initiated at 0 °C to suppress exothermic degradation and prevent the formation of colored oxidative byproducts.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged flask, dissolve guaiacol (1.0 equiv, e.g., 201 mmol) in anhydrous dichloromethane (DCM) to achieve a 1.0 M concentration.
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Base Addition: Introduce triethylamine (1.5 equiv). Observation: The solution should remain clear; a slight exotherm is normal as the hydrogen-bonded complex forms.
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Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
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Electrophile Addition: Add MsCl (1.25 equiv) dropwise over 30 minutes. Causality: Dropwise addition prevents localized superheating and runaway kinetics, ensuring quantitative conversion.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 30–60 minutes.
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Workup: Quench the reaction with distilled water. Separate the organic layer and extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation & Quality Control:
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In-Process (TLC): Monitor using Hexanes/EtOAc (3:1). The UV-active guaiacol spot (lower Rf ) must completely disappear, replaced by a new, higher Rf spot corresponding to the mesylate.
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Product Verification (NMR): Confirm product identity via ¹H NMR (CDCl₃). The diagnostic validation point is the appearance of a sharp singlet at ~3.17 ppm corresponding to the newly installed -OSO₂CH₃ protons, and the disappearance of the broad phenol -OH peak.
Synthesis workflow of 2-methoxyphenyl methanesulfonate from guaiacol.
Chemical Reactivity & Application Workflows
Regioselective Electrophilic Aromatic Substitution (EAS)
The orthogonal directing effects of the substituents on 2-methoxyphenyl methanesulfonate make it a fascinating substrate for EAS. The methoxy group is a strongly activating ortho/para director, whereas the mesylate group is strongly deactivating.
Mechanistic Causality: When subjected to sulfonation using SO₃ in nitromethane at 0.0 °C, the compound yields exclusively the 5-sulfonic acid derivative 3. The regiochemical outcome is entirely dictated by the methoxy group. Position 5 is para to the methoxy group and meta to the deactivating mesylate group, representing the path of least activation energy for the intermediate Wheland complex.
Mesylates as Pseudohalides in Palladium-Catalyzed Cross-Coupling
Aryl mesylates are highly desirable electrophiles in cross-coupling due to their low cost and high bench stability compared to aryl triflates. However, the C–OMs bond is significantly stronger, making the oxidative addition step kinetically sluggish. To overcome this, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (such as RuPhos) are required to lower the activation barrier for Pd(0) insertion.
Protocol 2: Suzuki-Miyaura Coupling with Potassium Cyclopropyltrifluoroborate Reference Standard: Cross-coupling of mesylated phenol derivatives 4.
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Setup: In a Schlenk tube under inert atmosphere, combine 2-methoxyphenyl methanesulfonate (115 mg, 0.57 mmol), potassium cyclopropyltrifluoroborate (1.2 equiv), Pd(OAc)₂ (6.3 mg, 5 mol%), and RuPhos (26.6 mg, 10 mol%).
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Causality: Potassium trifluoroborates are specifically chosen over standard boronic acids because they are air- and moisture-stable and highly resistant to protodeboronation, ensuring the stoichiometry remains exact throughout the catalytic cycle.
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Solvent & Base: Add a degassed mixture of toluene/H₂O and a mild base (e.g., K₂CO₃ or Cs₂CO₃).
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Heating: Seal the tube and heat the mixture to 100 °C for 12–16 hours.
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Self-Validation & Quality Control:
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Visual: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution, indicating the formation of the active Pd(0)-RuPhos complex.
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Analytical: GC-MS or LC-MS analysis must confirm the disappearance of the starting material mass ( m/z 202) and the appearance of the product mass ( m/z 148 for 1-cyclopropyl-2-methoxybenzene).
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Palladium-catalyzed cross-coupling cycle utilizing the mesylate pseudohalide.
Quantitative Data Summaries
To facilitate rapid experimental design, the quantitative outcomes of the aforementioned cross-coupling methodology are summarized below. The use of RuPhos is critical; omitting this specialized ligand results in near-zero conversion due to the inability of standard phosphines to activate the robust C–OMs bond.
Table 2: Cross-Coupling Optimization & Yield Data
| Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) |
| 2-Methoxyphenyl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (5 mol%), RuPhos (10 mol%) | Toluene/H₂O, Base, 100 °C, 12 h | 91% |
| 2-Methoxyphenyl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | Toluene/H₂O, Base, 100 °C, 12 h | < 5% (Trace) |
| 4-Cyano-2-methoxyphenyl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (5 mol%), RuPhos (10 mol%) | Toluene/H₂O, Base, 100 °C, 12 h | 91% |
References
- Molport Database. "2-methoxyphenyl methanesulfonate | 98910-57-7". Molport.
- Total synthesis of lamellarins D, L, and N.National Institute of Informatics (NII).
- Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR.ResearchGate.
- Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate.PMC - National Institutes of Health (NIH).
